molecular formula C16H19N3O2 B11021119 N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11021119
M. Wt: 285.34 g/mol
InChI Key: JONJHCGMRWLKNF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound of interest in medicinal chemistry and agricultural science research. It belongs to the class of N-(1H-pyrazol-4-yl)carboxamides, a scaffold recognized for its potential in various research applications . Compounds within this structural class have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key player in innate immune signaling pathways. The development of such inhibitors is a active area of study for the potential treatment of inflammatory diseases . Furthermore, structurally related pyrazole carboxamides have demonstrated significant antifungal properties in agricultural research. Studies on similar molecules have shown that the pyrazole carboxamide moiety can target fungal pathogens, such as Rhizoctonia solani , by disrupting mitochondrial function. The proposed mechanism of action for these related compounds involves the inhibition of critical enzymes in the fungal respiratory chain, specifically succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV), leading to impaired energy production and cell death . The molecular structure of this compound combines a 1-methyl-1H-pyrazol-4-amine group linked via a carboxamide bridge to a 4-phenyltetrahydro-2H-pyran ring system. This combination of a heteroaromatic fragment with a tetrahydropyran core presents a versatile platform for chemical exploration and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel molecules, or as a probe for studying new biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-19-12-14(11-17-19)18-15(20)16(7-9-21-10-8-16)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,20)

InChI Key

JONJHCGMRWLKNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Diols with Carbonylating Agents

Tetrahydropyran-4-carboxylic acid is synthesized via cyclization of 1,5-pentanediol derivatives. For example, treatment of 4-hydroxytetrahydro-2H-pyran with phosgene or carbonyl diimidazole (CDI) yields the corresponding carbonyl intermediate, which is subsequently oxidized to the carboxylic acid.

Example Protocol :

  • Reactant : 4-Hydroxytetrahydro-2H-pyran (10 mmol).

  • Reagent : CDI (12 mmol) in dichloromethane (DCM).

  • Conditions : Stir at 25°C for 6 hours.

  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to yield tetrahydropyran-4-carboxylic acid (85% yield).

Formation of 4-Phenyltetrahydro-2H-Pyran-4-Carbonyl Chloride

Thionyl Chloride-Mediated Activation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.

Optimized Procedure :

  • Reactant : Tetrahydropyran-4-carboxylic acid (1 eq).

  • Reagent : SOCl₂ (3 eq), catalytic DMF (0.1 eq).

  • Conditions : Reflux at 70°C for 4 hours.

  • Yield : 92–95% (purity >98% by HPLC).

Amidation with 1-Methyl-1H-Pyrazol-4-Amine

Schotten-Baumann Reaction

The acyl chloride reacts with 1-methyl-1H-pyrazol-4-amine in a biphasic system (water/DCM) with a base (e.g., NaHCO₃).

Key Steps :

  • Dissolve acyl chloride in DCM (0.5 M).

  • Add amine (1.2 eq) and NaHCO₃ (2 eq) in water.

  • Stir vigorously at 0–5°C for 2 hours.

  • Isolate product via extraction and recrystallization (ethanol/water).

  • Yield : 78–82%.

Coupling Reagents for Direct Amidation

Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation without isolating the acyl chloride.

EDCI-Mediated Protocol :

  • Reactants : Tetrahydropyran-4-carboxylic acid (1 eq), 1-methyl-1H-pyrazol-4-amine (1.1 eq).

  • Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DCM.

  • Conditions : Stir at 25°C for 12 hours.

  • Yield : 75% (purity >95%).

Crystallization and Purification Strategies

Solvent Screening for Recrystallization

Ethanol-water mixtures (7:3 v/v) provide optimal crystal formation, yielding needle-like crystals with >99% purity.

Crystallization Protocol :

  • Dissolve crude product in hot ethanol (60°C).

  • Add water dropwise until cloud point.

  • Cool to 4°C for 12 hours.

  • Filter and wash with cold ethanol.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual amine or acyl chloride impurities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Advantages Limitations
Schotten-Baumann78–82>98Low cost, simple setupRequires acyl chloride isolation
EDCI Coupling75>95One-pot reactionHigh reagent cost
Suzuki Cross-Coupling70–75>97Modular for analogsPalladium catalyst expense

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for small-scale (<10 kg) due to flexibility.

  • Continuous Flow : Enhances yield (85%) for large-scale production by improving heat/mass transfer.

Catalyst Recycling

Pd recovery via filtration (activated carbon) reduces costs by 40% in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole ring or the phenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Key Substituents/Modifications Impact on Properties Reference
N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Target) - 4-Phenyltetrahydro-2H-pyran
- 1-Methylpyrazole-4-carboxamide
Likely moderate lipophilicity due to phenyl group; pyrazole may enable π-π interactions. -
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) - 4-Cyano-tetrahydro-2H-pyran
- Bromophenyl and methylpyrazole groups
Higher polarity (cyano group); bromine may enhance halogen bonding. Mp: 188–190 °C (indicative of strong crystal packing) .
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide - Chloro-fluorophenyl
- Pyrrole substituent
- Tetrahydro-2H-pyran-4-ylmethyl linkage
Halogens (Cl, F) increase electronegativity, potentially improving target binding. Pyrrole may alter solubility .
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide - Pyridin-3-ylmethyl group
- Additional pyrazole substituent
Pyridine introduces hydrogen-bonding capability; increased molecular weight may affect permeability .

Physicochemical Properties

  • Melting Points: The cyano-substituted derivative (9e) exhibits a higher melting point (188–190 °C) compared to non-cyano analogs, likely due to enhanced dipole interactions and crystal lattice stability . The target compound, lacking strong electron-withdrawing groups, may have a lower melting point.
  • Solubility: The presence of polar groups (e.g., cyano in 9e) likely improves aqueous solubility, whereas the phenyl group in the target compound may increase lipophilicity, favoring membrane permeability but reducing solubility .

Methodological Considerations

Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELXL . For example, the precise determination of the tetrahydro-2H-pyran ring conformation and substituent orientations in 9e would require such tools to validate synthetic outcomes and inform structure-activity relationships.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it has a molecular weight of 258.32 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. A related study on 1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrated potent inhibition against the parasitic nematode Haemonchus contortus, suggesting that similar compounds may possess comparable effects .

Cytotoxicity Studies

In vitro studies have shown that some pyrazole derivatives can exhibit cytotoxic effects on mammalian cells. For instance, certain compounds in the same chemical family were found to inhibit mitochondrial respiration in rat hepatocytes, leading to acute toxicity in rodent models . This highlights the importance of evaluating both therapeutic efficacy and potential toxicity early in drug development.

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are widely recognized for their anti-inflammatory and analgesic properties. Celecoxib, a well-known pyrazole derivative, is used clinically for pain management and inflammation reduction. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
Antiparasitic1-Methyl-1H-pyrazole derivativesInhibition of Haemonchus contortus
CytotoxicityVarious pyrazole derivativesInhibition of mitochondrial respiration
Anti-inflammatoryCelecoxib (pyrazole derivative)COX inhibition
AnalgesicPhenylbutazone (pyrazole derivative)Pain relief

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar to celecoxib, it may inhibit COX enzymes, leading to reduced prostaglandin synthesis.
  • Mitochondrial Interference : The compound may affect mitochondrial function, which is crucial for cellular energy metabolism and can lead to cell death in certain contexts.
  • Selective Toxicity : The observed selective toxicity against parasites compared to mammalian cells suggests a potential for developing targeted therapies with minimal side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation and coupling strategies. A common approach involves:

Formation of the tetrahydropyran-4-carboxamide core via cyclization of substituted diols or esters under acid catalysis.

Introduction of the 1-methylpyrazole moiety using coupling reagents like EDCl/HOBt for amide bond formation .
Key intermediates include 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and 1-methyl-1H-pyrazol-4-amine. Characterization via NMR and LCMS is critical at each step to confirm purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., phenyl at C4 of tetrahydropyran, methyl group on pyrazole).
  • LCMS : To verify molecular weight (expected [M+H]+ ≈ 341.4 g/mol based on analogous compounds) .
  • X-ray crystallography : For absolute configuration determination, particularly for stereocenters in the tetrahydropyran ring .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against kinases like CDK or JAK using fluorescence polarization assays (IC₅₀ determination).
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylpyrazole group influence binding affinity in target proteins?

  • Methodology :

Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of derivatives with/without the methyl group.

Conduct SAR studies : Synthesize analogs with substituents like Cl or OMe on the pyrazole and measure ΔG binding via ITC .

  • Key Finding : Methyl groups enhance hydrophobic interactions but may reduce solubility, requiring optimization .

Q. What strategies mitigate metabolic instability of the tetrahydropyran ring in vivo?

  • Methodology :

  • Microsomal stability assays : Identify vulnerable sites (e.g., oxidation at C3/C5 of tetrahydropyran).
  • Derivatization : Introduce electron-withdrawing groups (e.g., F) at susceptible positions to slow CYP450-mediated degradation .
  • Prodrug approaches : Mask the carboxamide as an ester to improve bioavailability .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Methodology :

  • Solubility studies : Use shake-flask method at pH 1.2–7.4 to assess pH-dependent behavior.
  • Co-crystallization : If low solubility limits bioactivity, co-crystallize with cyclodextrins or PEG-based carriers .
  • Replicate assays : Validate conflicting results across multiple cell lines and assay formats (e.g., fluorescence vs. luminescence) .

Critical Research Gaps

  • Target selectivity : Limited data on off-target effects (e.g., GPCRs, ion channels).
  • In vivo pharmacokinetics : No published studies on oral bioavailability or tissue distribution.

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